molecular formula C18H14ClNO4 B12390948 Hbv-IN-25

Hbv-IN-25

Cat. No.: B12390948
M. Wt: 343.8 g/mol
InChI Key: DHVRTFMBTRRBRG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hbv-IN-25 is a chemical compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential applications in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hbv-IN-25 typically involves a multi-step organic synthesis process. The initial step often includes the formation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The specific reagents and conditions used can vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction conditions. The use of high-throughput screening and process optimization ensures that the compound is produced consistently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions: Hbv-IN-25 can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

Hbv-IN-25 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for treating HBV infections, with studies focusing on its efficacy, safety, and pharmacokinetics.

    Industry: Utilized in the development of diagnostic tools and assays for detecting HBV and monitoring treatment responses.

Mechanism of Action

The mechanism of action of Hbv-IN-25 involves the inhibition of HBV replication. This compound targets specific viral enzymes, such as the HBV polymerase, which is essential for viral DNA synthesis. By binding to the active site of the enzyme, this compound prevents the polymerase from catalyzing the replication of the viral genome, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and helps to control the infection.

Comparison with Similar Compounds

Hbv-IN-25 can be compared with other HBV inhibitors, such as:

Uniqueness of this compound: this compound is unique in its specific binding affinity and inhibitory potency against HBV polymerase. Unlike some other inhibitors, it may offer a different resistance profile and potentially fewer side effects, making it a promising candidate for further development and clinical use.

By understanding the detailed properties and applications of this compound, researchers can continue to explore its potential in combating HBV infections and improving patient outcomes.

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

(3R)-1-(5-chloro-9-oxoxanthen-3-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H14ClNO4/c19-14-3-1-2-13-16(21)12-5-4-11(8-15(12)24-17(13)14)20-7-6-10(9-20)18(22)23/h1-5,8,10H,6-7,9H2,(H,22,23)/t10-/m1/s1

InChI Key

DHVRTFMBTRRBRG-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.